N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a furan ring, a pyridine ring, and a cyclohexene ring, making it a complex and intriguing molecule for various scientific studies. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of interest in fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of the furan ring may lead to the formation of a furanone, while reduction of the pyridine ring may result in the formation of a piperidine derivative.
Scientific Research Applications
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has potential applications in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool for drug discovery.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors. This makes it a promising candidate for the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for a variety of industrial applications.
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the functional groups attached to the amide nitrogen.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains a furan ring and a pyrrole ring, making it structurally similar but with different chemical properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share a similar pyridine ring structure but differ in the functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its combination of a furan ring, a pyridine ring, and a cyclohexene ring, which allows it to participate in a variety of chemical reactions and makes it a valuable tool for scientific research.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-5-2-1-3-6-14)19-12-13-8-9-15(18-11-13)16-7-4-10-21-16/h1-2,4,7-11,14H,3,5-6,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJKTOMENACIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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